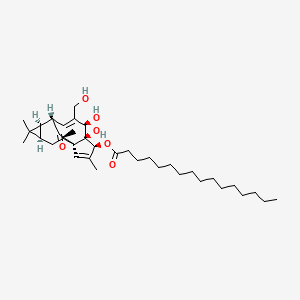

Ingenol-3-palmitate

Description

Properties

CAS No. |

52557-26-3 |

|---|---|

Molecular Formula |

C36H58O6 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31-,33+,35+,36+/m1/s1 |

InChI Key |

DOSPRDHNGNPKKJ-IYPSJCSWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |

Appearance |

Oil |

Origin of Product |

United States |

Foundational & Exploratory

Ingenol-3-Palmitate: A Technical Guide to its Natural Sources, Isolation, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ingenol-3-palmitate, a bioactive ingenane diterpenoid. The document details its natural origins, outlines a comprehensive methodology for its isolation and purification, and explores its mechanism of action through cellular signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring compound found in various species of the plant genus Euphorbia. The primary documented sources include:

-

Euphorbia ebracteolata : The roots of this plant have been identified as a source of this compound.[1][2]

-

Euphorbia tirucalli : The latex of this species contains a variety of ingenol esters.

-

Euphorbia serrata : The latex of this plant is another known source of this compound.

-

Euphorbia peplus : While more commonly known for Ingenol-3-angelate, this species is also a potential source of other ingenol esters.

The concentration of ingenol esters can vary significantly between different Euphorbia species and even between different parts of the same plant.

Isolation and Purification of this compound

The following section details a comprehensive experimental protocol for the extraction, isolation, and purification of this compound from its natural sources, primarily based on methodologies established for similar ingenane diterpenoids.

Experimental Workflow

Detailed Experimental Protocols

2.2.1. Plant Material Collection and Preparation

-

Source: Roots of Euphorbia ebracteolata.

-

Preparation: The plant material should be air-dried and then ground into a fine powder to maximize the surface area for extraction.

2.2.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.2.3. Solvent Partitioning

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.

2.2.4. Chromatographic Purification

Initial Separation (Silica Gel Column Chromatography):

-

The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions enriched with the target compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

2.2.5. Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data

The yield of this compound can vary based on the plant source and the efficiency of the extraction and purification process. While specific yield data for this compound is not extensively reported, the following table provides an example of the concentration of the parent compound, ingenol, in a related Euphorbia species.

| Plant Source | Plant Part | Compound | Concentration (mg/kg of dry weight) |

| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547[3] |

Signaling Pathway of Ingenol Esters

The biological activity of ingenol esters, including this compound, is primarily attributed to their ability to activate Protein Kinase C (PKC) isozymes.[4] The signaling cascade is believed to be initiated by the activation of PKCδ.

The activation of PKCδ by ingenol esters leads to the downstream activation of the Ras/Raf/MEK/ERK signaling cascade, which is a critical pathway in regulating cellular processes such as proliferation, differentiation, and apoptosis.[5] This activation ultimately contributes to the pro-apoptotic effects observed for these compounds.[4][5]

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to assess the activation of PKC by this compound.

Principle

The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.

Materials

-

Purified PKCδ isozyme

-

This compound

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Phosphocellulose paper (P81)

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure

-

Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the purified PKCδ enzyme.

-

Add this compound at various concentrations to the reaction mixture. A control with the vehicle (e.g., DMSO) should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the P81 papers using a scintillation counter.

Data Analysis

The kinase activity is calculated as the amount of ³²P incorporated into the substrate per unit time. The data can be plotted as PKC activity versus the concentration of this compound to determine the dose-response relationship.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological activities and therapeutic potential is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New diterpenoids from the roots of Euphorbia ebracteolata Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ingenol-3-palmitate: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of Ingenol-3-palmitate, an ingenane diterpenoid with notable biological activities. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a diterpenoid ester. It is structurally characterized by the ingenane backbone, a tetracyclic system, with a palmitate group esterified at the C-3 position. This long-chain fatty acid ester significantly influences the compound's lipophilicity and interaction with cellular membranes.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 586.8 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl] hexadecanoate | --INVALID-LINK--[1] |

| CAS Number | 52557-26-3 | --INVALID-LINK--[2] |

| Classification | Ingenane Diterpenoid | --INVALID-LINK--[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[4] |

Mechanism of Action and Signaling Pathways

The biological activity of this compound is primarily attributed to its ability to activate Protein Kinase C (PKC) isoforms. While much of the detailed mechanistic work has been conducted on its close structural analog, Ingenol-3-angelate (I3A, also known as PEP005), the fundamental mechanism is expected to be highly similar.

Ingenol compounds mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. Upon binding to the C1 domain of conventional and novel PKC isoforms, this compound induces their translocation to cellular membranes, leading to their activation. This activation triggers a cascade of downstream signaling events that can have cell-type-specific outcomes, ranging from apoptosis in cancer cells to pro-survival signals in immune cells.

Pro-Apoptotic Signaling in Cancer Cells

In many cancer cell lines, the activation of PKC, particularly the PKCδ isoform, initiates a pro-apoptotic signaling cascade. This pathway is a key area of interest for the anti-cancer potential of ingenol esters.

As depicted, the activation of PKCδ by this compound leads to the stimulation of the Ras/Raf/MAPK signaling pathways, including ERK1/2, JNK, and p38 MAPK, which are known to be involved in apoptosis regulation.[5] Concurrently, the pro-survival PI3K/AKT pathway is often inhibited, further tipping the cellular balance towards programmed cell death.[5]

Immunomodulatory and Anti-Apoptotic Effects in T-Cells

In contrast to its effects on cancer cells, in T-lymphocytes, ingenol esters can provide a strong survival signal. This is mediated through the activation of PKCθ, an isoform predominantly expressed in T-cells.

The activation of PKCθ in T-cells leads to the downstream activation of the NF-κB transcription factor.[6] This, in turn, upregulates the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, ultimately promoting T-cell survival.[6] This dual mechanism highlights the cell-context-dependent effects of this compound.

Quantitative Biological Activity Data

While specific quantitative data for this compound is limited in publicly available literature, data from its close analog, Ingenol-3-angelate (PEP005), provides valuable insight into its potency.

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Source |

| Ingenol Mebutate (I3A) | Panc-1 (Pancreatic Cancer) | Cell Viability | 43.1 ± 16.8 nM | --INVALID-LINK--[4] |

| This compound | HIV-1 in TZM-bl cells | Anti-HIV Activity | 4.1 nM | --INVALID-LINK--[2] |

Note: Ingenol Mebutate (I3A/PEP005) is a closely related ingenol ester, and its data is presented here as a proxy for the anti-cancer activity of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of compounds like this compound. These are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot for PKC Translocation and Downstream Signaling

This protocol is for assessing the activation of PKC (via its translocation from the cytosol to the membrane) and the phosphorylation status of downstream signaling proteins like ERK1/2.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Subcellular Fractionation (for PKC translocation):

-

Harvest cells and lyse them in a hypotonic buffer.

-

Centrifuge at low speed to pellet nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

-

Total Cell Lysis (for downstream signaling):

-

Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PKCδ, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control. For phosphorylation analysis, compare the ratio of the phosphorylated protein to the total protein.

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ingenol-3-Palmitate: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-3-palmitate (I3P), also known as Ingenol Mebutate or PEP005, is a diterpenoid ester derived from the sap of the plant Euphorbia peplus. It is the active ingredient in an approved topical treatment for actinic keratosis. Beyond its clinical use, I3P has garnered significant interest in oncology research due to its potent and multi-faceted anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which I3P exerts its effects on cancer cells, with a focus on its signaling pathways, experimental validation, and quantitative data.

Core Mechanism of Action: A Dual Approach

The anti-cancer activity of this compound is primarily characterized by a dual mechanism of action:

-

Direct Cytotoxicity: I3P rapidly induces cell death in cancer cells, primarily through necrosis and apoptosis.[1][2] This is initiated by its function as a potent activator of Protein Kinase C (PKC).[1][2][3]

-

Immunostimulation: Following the initial cell death, I3P promotes an inflammatory response characterized by the infiltration of neutrophils. This leads to antibody-dependent cellular cytotoxicity (ADCC), contributing to the elimination of residual tumor cells.[2][4][5]

Molecular Target: Protein Kinase C (PKC)

The central molecular target of I3P is the family of Protein Kinase C (PKC) isoenzymes. I3P is a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1]

The Pivotal Role of PKC-delta (PKCδ)

Among the various PKC isoforms, PKC-delta (PKCδ) has been identified as a key mediator of I3P's pro-apoptotic effects in several cancer types, particularly in myeloid leukemia.[2][3] The sensitivity of cancer cells to I3P often correlates with the expression levels of PKCδ.[3]

Upon activation by I3P, PKCδ translocates from the cytoplasm to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria, to initiate downstream signaling cascades that lead to apoptosis.[1]

Signaling Pathways Modulated by this compound

I3P orchestrates a complex network of intracellular signaling pathways to exert its anti-tumor effects. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.

Activation of the MAPK/ERK Pathway

In many cancer cell lines, I3P treatment leads to the activation of the MAPK/ERK signaling cascade.[6] This sustained activation of ERK1/2, downstream of PKC activation, has been shown to be a crucial requirement for the induction of apoptosis.[6]

Inhibition of the PI3K/AKT Survival Pathway

Concurrently with MAPK/ERK activation, I3P can inhibit the pro-survival PI3K/AKT pathway. This is achieved through the reduced expression of PKCα and decreased levels of the active, phosphorylated form of AKT.[1] The inhibition of this key survival pathway further sensitizes cancer cells to apoptosis.

Signaling Pathway Diagram

Caption: Signaling pathways activated by this compound in cancer cells.

Secondary Mechanism: Mitochondrial Disruption and a Novel Target

Beyond PKC activation, I3P has been shown to directly impact mitochondrial function.

Disruption of Mitochondrial Membrane Potential

I3P can induce a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[7] This effect contributes to the overall cytotoxic profile of the compound.

Inhibition of SLC25A20

Recent chemical proteomics studies have identified the mitochondrial carnitine-acylcarnitine translocase SLC25A20 as a novel functional target of I3P.[5][8] Inhibition of SLC25A20 by I3P leads to a blockage of fatty acid oxidation, further implicating mitochondrial dysfunction in its mechanism of action.[8]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (PEP005)

| Cell Line | Cancer Type | IC50 | Notes |

| Myeloid Leukemia | Leukemia | ~20 nM | Effective at nanomolar concentrations.[1][2] |

| Melanoma | Melanoma | Micromolar | Higher concentrations required compared to leukemia cells.[1] |

| Cutaneous T-cell Lymphoma | Lymphoma | 10-200 nM | Induces apoptosis at nanomolar concentrations.[7] |

Table 2: Clinical Efficacy of Ingenol Mebutate Gel in Actinic Keratosis

| Treatment Area | Concentration | Complete Clearance Rate | Partial Clearance Rate | Lesion Reduction | Reference |

| Face and Scalp | 0.015% | 42.2% | 63.9% | 83% | [9] |

| Trunk and Extremities | 0.05% | 34.1% | 49.1% | 75% | [9] |

| Face and Scalp | 0.015% | 35% | 53% | - | [4] |

| Face and Scalp | 0.015% | 48.08% | 36.54% | - | [10] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

Experimental Workflow: Investigating I3P's Mechanism of Action

Caption: A typical experimental workflow to study the effects of this compound.

Cell Viability Assay (WST-1 Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye formed directly correlates to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of I3P that inhibits 50% of cell growth) using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12][13]

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for PKC Activation and Downstream Signaling

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the expression and phosphorylation status of PKC isoforms and key proteins in the MAPK and PI3K/AKT pathways following I3P treatment.

Protocol:

-

Protein Extraction:

-

Treat cells with I3P for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PKCδ, ERK, and AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

PKC Translocation Assay by Confocal Microscopy

Principle: This imaging-based assay visualizes the subcellular localization of PKC isoforms upon activation. Activation of PKC by I3P leads to its translocation from the cytoplasm to cellular membranes. This can be observed using immunofluorescence or by expressing a fluorescently tagged PKC fusion protein.[14][15][16][17]

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

-

Transfection (for fluorescently tagged PKC): If not using immunofluorescence, transfect the cells with a plasmid encoding a GFP-tagged PKC isoform (e.g., PKCδ-GFP).

-

Treatment: Treat the cells with I3P for various time points.

-

Fixation and Permeabilization (for immunofluorescence):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining (for immunofluorescence):

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against the PKC isoform of interest.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Acquire images using a confocal laser scanning microscope.

-

Analysis: Analyze the images to observe the change in the subcellular distribution of the PKC isoform from a diffuse cytoplasmic pattern to a distinct membrane-associated pattern.

Conclusion

This compound is a potent anti-cancer agent with a complex and multifaceted mechanism of action. Its primary mode of action involves the activation of PKC, particularly PKCδ, which triggers a cascade of downstream signaling events leading to apoptosis and necrosis in cancer cells. The modulation of the MAPK and PI3K/AKT pathways, coupled with direct effects on mitochondrial function, underscores the comprehensive anti-tumor activity of I3P. The dual mechanism of direct cytotoxicity and subsequent immunostimulation makes it a promising candidate for further investigation and development in cancer therapy. This technical guide provides a foundational understanding of I3P's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this intriguing natural product.

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity [mdpi.com]

- 2. | BioWorld [bioworld.com]

- 3. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Response to Ingenol Mebutate in Patients With Actinic Keratoses | Actas Dermo-Sifiliográficas [actasdermo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of ERK1/2 activation determine sensitivity of acute myeloid leukaemia cells to the induction of apoptosis by the novel small molecule ingenol 3-angelate (PEP005) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biological Activity of Ingenane Diterpenoids: A Technical Guide for Researchers

Ingenane diterpenoids, a class of tetracyclic natural products predominantly isolated from the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of ingenane diterpenoids, with a focus on their modulation of Protein Kinase C (PKC), anti-cancer and anti-HIV properties, and pro-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Core Biological Activities and Mechanisms of Action

Ingenane diterpenoids exert their biological effects through a variety of mechanisms, with the activation of Protein Kinase C (PKC) isoforms being a central theme.[1][2] This interaction triggers a cascade of downstream signaling events that are responsible for the observed anti-cancer, anti-HIV, and pro-inflammatory responses.

One of the most well-studied ingenane diterpenoids is ingenol mebutate (also known as ingenol-3-angelate), the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis.[1][3] The mechanism of action of ingenol mebutate is a prime example of the dual nature of ingenane bioactivity:

-

Rapid Necrosis: At high concentrations, ingenol mebutate induces rapid, localized cell death in dysplastic keratinocytes.[4][5][6] This is achieved through the disruption of plasma and mitochondrial membranes, leading to cellular swelling and lysis.[5]

-

Immune Response: Following the initial necrotic phase, ingenol mebutate promotes an inflammatory response characterized by the infiltration of neutrophils.[3][4] This is mediated by the activation of PKC, which in turn leads to the release of pro-inflammatory cytokines and chemokines.[3][6] This secondary immune response helps to eliminate any remaining atypical cells.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-cancer and anti-HIV activities of various ingenane diterpenoids, as reported in the scientific literature.

Table 1: Anti-Cancer Activity of Ingenane Diterpenoids

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| 13-oxyingenol-dodecanoate | Non-small cell lung cancer (NSCLC) cells | Cytotoxicity Assay | Not specified, but significant inhibition | [7] |

| Ingenane Diterpenoids (unspecified) | Non-small cell lung cancer (NSCLC) cells | Cytotoxicity Assay | Significant cytotoxic effects | [7] |

| Euphodeflexin L | HeLa (cervical cancer) | MTT Assay | 9.8 µM | [8] |

| Daphnane-type Diterpenoids (related class) | A375 (melanoma), HepG2 (liver), HL-60 (leukemia), K562 (leukemia), HeLa (cervical) | Not specified | 5.31 to 21.46 µM | [8] |

| Ingenol-3-myristinate | MCF-7 (breast cancer) | Mammosphere formation inhibition | Not specified, but active | [9][10] |

| Ingenol-3-palmitate | MCF-7 (breast cancer) | Mammosphere formation inhibition | Not specified, but active | [9][10] |

| Ingenol-20-myristinate | MCF-7 (breast cancer) | Mammosphere formation inhibition | Not specified, but active | [9][10] |

Table 2: Anti-HIV Activity of Ingenane Diterpenoids from Euphorbia ebracteolata [9][11][12][13][14]

| Compound | IC50 (nM) | Selectivity Index (SI) |

| Compound 1 (new) | 0.7 - 9.7 | 96.2 - 20,263 |

| Compound 2 (new) | 0.7 - 9.7 | 96.2 - 20,263 |

| Known Compounds (3-15) | 0.7 - 9.7 | 96.2 - 20,263 |

| Ingenol (16) | Inactive | - |

Note: The anti-HIV activity of ingenane diterpenoids is significantly enhanced by the presence of long aliphatic chain substituents.[11][12][14]

Key Signaling Pathways

The biological activities of ingenane diterpenoids are intricately linked to their ability to modulate key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Caption: Dual mechanism of action of Ingenol Mebutate.

Caption: SRC/PI3K/Akt signaling pathway targeted by ingenane diterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ingenane diterpenoids.

Protein Kinase C (PKC) Binding Assay

This protocol is a composite based on standard methods for assessing the binding affinity of compounds to PKC isoforms.

Objective: To determine the binding affinity of ingenane diterpenoids to various PKC isoforms.

Materials:

-

Purified human PKC isoforms (e.g., PKCα, PKCβ, PKCγ, PKCδ, PKCε)

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Phosphatidylserine (PS)

-

Ingenane diterpenoid stock solutions (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM CaCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, phosphatidylserine (e.g., 100 µg/mL), and the specific PKC isoform.

-

Add varying concentrations of the ingenane diterpenoid or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add a fixed concentration of [³H]PDBu (e.g., 1-5 nM) to each well.

-

Initiate the binding reaction by adding the PKC/PS mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PDBu) from the total binding.

-

Determine the IC50 value of the ingenane diterpenoid by plotting the percentage of specific binding against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to assess the cytotoxic effects of ingenane diterpenoids on cancer cell lines.

Objective: To determine the concentration at which an ingenane diterpenoid inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ingenane diterpenoid stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the ingenane diterpenoid (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Anti-Cancer Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of ingenane diterpenoids in a mouse xenograft model.

Objective: To assess the in vivo anti-cancer efficacy of an ingenane diterpenoid.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells (e.g., MCF-7, A549)

-

Matrigel (optional)

-

Ingenane diterpenoid formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the ingenane diterpenoid formulation to the treatment group via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule (e.g., daily, every other day). Administer the vehicle to the control group.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

Conclusion

Ingenane diterpenoids represent a fascinating class of natural products with a broad spectrum of potent biological activities. Their ability to modulate key signaling pathways, particularly the PKC family, makes them valuable tools for basic research and promising candidates for the development of new therapeutics for cancer, HIV, and inflammatory skin conditions. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of these remarkable compounds. Further investigation into the structure-activity relationships and the precise molecular interactions of ingenane diterpenoids will undoubtedly unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. search.library.ucr.edu [search.library.ucr.edu]

- 4. Induction of Apoptosis by Diterpenes from the Soft Coral Xenia elongata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ingenane diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ingenane-type diterpenoids inhibit non-small cell lung cancer cells by regulating SRC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Dawn of Discovery: An In-depth Technical Guide to the Early Isolation and Characterization of Ingenol Esters from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia, one of the largest genera of flowering plants, has a long and storied history in traditional medicine for treating a variety of ailments, including skin lesions and cancers.[1] The potent biological activities of the milky latex produced by many Euphorbia species have intrigued scientists for decades, leading to the investigation of their chemical constituents. This technical guide delves into the seminal early discoveries of ingenol esters, a class of diterpenoids that are among the most biologically active compounds isolated from Euphorbia. We will explore the initial isolation and structure elucidation of these complex molecules, the early methodologies used to characterize them, and the initial findings regarding their biological activities, which laid the groundwork for future drug development, including the eventual approval of ingenol mebutate for the treatment of actinic keratosis.[2]

The First Encounters: Isolation and Structure Elucidation

The journey into the world of ingenol esters began in the late 1960s and gained significant momentum throughout the 1970s and 1980s. A pivotal moment in this exploration was the first isolation of the parent alcohol, ingenol, in 1968 from Euphorbia ingens.[3] This discovery opened the door for the subsequent identification of a wide array of ingenol esters from various Euphorbia species.

Early research, prominently led by Professor Erich Hecker and his group, focused on the irritant and cocarcinogenic principles of Euphorbiaceae latices.[4][5] Their work was instrumental in identifying and characterizing numerous ingenol esters and understanding their structure-activity relationships. These early investigations were challenging due to the complex nature of the plant extracts and the technological limitations of the time.

Experimental Protocols: A Look into Early Methodologies

The experimental protocols of the 1970s and 1980s for the isolation and characterization of ingenol esters were meticulous and labor-intensive. Below are generalized methodologies reconstructed from the early literature.

1. Extraction of Ingenol Esters from Euphorbia Latex:

-

Starting Material: Freshly collected latex from various Euphorbia species (e.g., E. ingens, E. tirucalli, E. peplus).

-

Initial Treatment: The latex was often stabilized by immediate extraction with a solvent like methanol or acetone to precipitate proteins and other macromolecules.

-

Solvent Partitioning: The resulting supernatant was then subjected to a series of liquid-liquid partitions to separate compounds based on their polarity. A common scheme involved partitioning between methanol-water and a non-polar solvent like petroleum ether or n-hexane to remove lipids. The active compounds were then typically extracted from the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform or dichloromethane.

2. Isolation and Purification:

-

Column Chromatography: The crude extract containing the ingenol esters was subjected to multiple rounds of column chromatography.

-

Stationary Phases: Silica gel was the most commonly used stationary phase. Alumina was also employed in some cases.

-

Mobile Phases: A gradient of solvents with increasing polarity was used to elute the compounds. Typical solvent systems included mixtures of n-hexane, chloroform, ethyl acetate, and methanol.

-

-

Thin-Layer Chromatography (TLC): TLC was extensively used to monitor the separation process, identify fractions containing compounds of interest, and assess their purity.

-

Counter-Current Distribution: In some of the very early work, counter-current distribution techniques were employed for the separation of these complex mixtures.

3. Structure Elucidation:

-

Spectroscopic Techniques: The structural elucidation of the isolated ingenol esters relied on the spectroscopic methods available at the time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR was the primary tool for determining the structure of these molecules. Early instruments operated at lower frequencies (e.g., 60 or 100 MHz) compared to today's standards, making spectral interpretation a significant challenge.

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and fragmentation patterns of the compounds, providing valuable clues about their structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques were used to identify functional groups (e.g., hydroxyls, carbonyls, double bonds) present in the molecules.

-

-

Chemical Derivatization: To aid in structure elucidation, the isolated compounds were often chemically modified (e.g., acetylation, hydrolysis) to simpler derivatives that were easier to analyze.

Quantitative Data from Early Discoveries

The following tables summarize some of the quantitative data reported in the early literature on the yields of ingenol esters from different Euphorbia species and their initial biological activity assessments. It is important to note that the reported yields and bioactivities could vary significantly depending on the plant's origin, collection time, and the specific isolation methods used.

Table 1: Reported Yields of Ingenol and its Esters from Select Euphorbia Species in Early Studies

| Euphorbia Species | Plant Part | Compound(s) | Reported Yield | Reference |

| Euphorbia lathyris | Seeds | Ingenol | ~100 mg/kg | [6] |

| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 mg/kg (dry weight) | [6] |

| Euphorbia peplus | Aerial parts | Ingenol mebutate (PEP005) | Not specified in early reports | |

| Euphorbia ingens | Latex | Ingenol-3-hexadecanoate | Not specified in early reports | [5] |

| Euphorbia tirucalli | Latex | 3-acylates of ingenol | Not specified in early reports | [7] |

Table 2: Early Biological Activity Data for Selected Ingenol Esters

| Compound | Biological Activity | Assay | Result | Reference |

| Ingenol-3-hexadecanoate | Irritant activity | Mouse ear erythema assay | 1/10th the activity of TPA | [5] |

| Ingenol-3-hexadecanoate | Tumor-promoting activity | Mouse skin | 1/10th the activity of TPA | [5] |

| Ingenol esters from E. tirucalli | Irritant activity | Not specified | Potent irritants | [7] |

| Ingenol 3-angelate (I3A) | Inhibition of cell proliferation | WEHI-231, HOP-92, and Colo-205 cells | Lower potency than PMA | [8] |

*TPA (12-O-tetradecanoylphorbol-13-acetate) and PMA (phorbol 12-myristate 13-acetate) are potent tumor promoters often used as positive controls.

Visualizing the Science: Diagrams of Workflows and Pathways

Experimental Workflow for Ingenol Ester Isolation

The following diagram illustrates a generalized workflow for the extraction and isolation of ingenol esters from Euphorbia latex, as practiced in the early days of their discovery.

Signaling Pathway: Protein Kinase C (PKC) Activation

Early studies on the biological effects of ingenol esters, particularly their irritant and tumor-promoting properties, drew parallels with the well-studied phorbol esters. This led to the hypothesis that ingenol esters also exert their effects through the activation of Protein Kinase C (PKC). The following diagram illustrates a simplified model of PKC activation by ingenol esters as it was understood in the context of this early research.

Conclusion

The early discoveries of ingenol esters from Euphorbia species represent a significant chapter in the field of natural product chemistry and chemical biology. The pioneering work of researchers in the 1960s, 70s, and 80s, using what would now be considered basic analytical techniques, laid a critical foundation for our understanding of these complex and potent molecules. Their meticulous isolation and characterization efforts, coupled with early investigations into their biological activities, not only unveiled a new class of diterpenoids but also provided valuable insights into the mechanisms of skin irritation and tumor promotion. This foundational knowledge was instrumental in guiding the subsequent research and development that ultimately led to the therapeutic application of ingenol mebutate. The journey from traditional medicinal plant to a clinically approved drug underscores the enduring importance of exploring the chemical diversity of the natural world.

References

- 1. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ingenane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Diterpene esters from 'Euphorbium' and their irritant and cocarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the active principles of the spurge family (Euphorbiaceae). IV. Skin irritant and tumor promoting diterpene esters from Euphorbia ingens E.Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the active principles of the Euphorbiaceae, XII. Highly unsaturated irritant diterpene esters from Euphorbia tirucalli originating from Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Ingenol-3-Palmitate in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-3-palmitate and its role as a modulator of critical signal transduction pathways. While this compound itself is a known potent inhibitor of HIV-1, much of the detailed mechanistic understanding of how ingenol esters interact with cellular signaling cascades comes from studies of the closely related and more extensively researched compound, Ingenol-3-angelate (I3A), also known as Ingenol Mebutate or PEP005. This document synthesizes the available data, using I3A as the primary model to elucidate the complex, cell-type-specific effects of this class of molecules.

Core Mechanism of Action: Protein Kinase C Activation

This compound and related ingenol esters are potent activators of Protein Kinase C (PKC) isoforms.[1][2][3] Their mechanism of action mimics that of the endogenous second messenger diacylglycerol (DAG). They bind to the C1 domain present in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[4] This binding event induces a conformational change that triggers the translocation of PKC from the cytosol to various cellular membranes, including the plasma, mitochondrial, and nuclear membranes, where they phosphorylate a multitude of substrate proteins, thereby initiating downstream signaling cascades.[5][6]

Duality of Function: Pro-Apoptotic and Immuno-modulatory Pathways in Cancer

The activation of PKC by ingenol esters leads to distinct and often opposing outcomes depending on the cellular context and the specific PKC isoforms expressed. In oncology, these compounds exhibit a dual mechanism of action: direct cytotoxicity towards cancer cells and potent stimulation of an anti-tumor immune response.

In many cancer cell lines, particularly those of myeloid leukemia and colon cancer, Ingenol-3-angelate (PEP005) induces apoptosis primarily through the activation of PKCδ.[1][6][7] This isoform-specific activity triggers a cascade that involves the activation of the Ras/Raf/MAPK pathway while simultaneously inhibiting the pro-survival PI3K/AKT signaling pathway.[3][6] At higher concentrations (in the micromolar range), ingenol esters can also induce cell death through PKC-independent secondary necrosis.[5][8]

The key signaling events are:

-

PKCδ Translocation : PEP005 specifically induces the translocation of PKCδ to the nucleus and other membranes.[5][6]

-

MAPK Pathway Activation : Activated PKCδ leads to increased phosphorylation and activation of Raf1, MEK, and ERK1/2, promoting pro-apoptotic signals in this context.[6]

-

PI3K/AKT Pathway Inhibition : Concurrently, PEP005 treatment results in reduced expression of PKCα and decreased levels of the phosphorylated, active form of AKT, a critical node for cell survival.[6]

Beyond direct tumor cell killing, ingenol esters reshape the tumor microenvironment by inducing an acute local inflammatory response, which is crucial for their therapeutic effect.[9][10] This is achieved by directly activating vascular endothelial cells in a PKCδ-dependent manner.[9]

-

Endothelial Cell Activation : PEP005 induces the expression of E-selectin, ICAM-1, and the chemokine IL-8 in endothelial cells.[9]

-

Neutrophil Recruitment : These changes facilitate the adhesion and recruitment of cytotoxic neutrophils, which are necessary for the effective clearance of tumor cells.[5][9]

-

Adjuvant Properties : PEP005 also functions as an immunological adjuvant, upregulating the co-stimulatory molecules CD80 and CD86 on dendritic cells, which helps generate a specific anti-cancer CD8+ T cell response.[10][11]

Differential Signaling in T-Lymphocytes: A Pro-Survival Pathway

In stark contrast to its effect on myeloid leukemia cells, PEP005 provides a strong pro-survival and anti-apoptotic signal to both resting and activated T-cells.[4][12] This differential response is dictated by the expression of PKCθ, an isoform highly expressed in T-cells but absent in myeloid cells.[4]

The mechanism involves:

-

PKCθ Activation : PEP005 activates PKCθ in T-cells.

-

NF-κB Activation : Downstream of PKCθ, the transcription factor NF-κB is activated.

-

Upregulation of Anti-Apoptotic Proteins : NF-κB activation leads to increased expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL, protecting the T-cells from apoptosis.[12]

This finding is significant for chemo-immunotherapy combinations, as an agent that kills cancer cells while simultaneously promoting the survival of tumor-fighting T-cells is highly desirable.

Quantitative Data Summary

The biological activities of ingenol esters have been quantified across various experimental systems. The following tables summarize key data points from the literature.

Table 1: Potency in Cellular Assays

| Compound | Target/Assay | Cell Line / System | Potency / Effect | Reference |

|---|---|---|---|---|

| This compound | HIV-1 Inhibition | - | IC₅₀: 4.1 nM | [13] |

| Ingenol-3-angelate | Apoptosis Induction | Myeloid Leukemia (AML) | Nanomolar concentrations | [1] |

| Ingenol-3-angelate | Apoptosis Induction | Melanoma | Micromolar concentrations | [5] |

| Ingenol-3-angelate | Cell Proliferation | WEHI-231, Colo-205 | Inhibition observed | [14] |

| Ingenol-3-angelate | IL-6 Secretion | WEHI-231 | Biphasic dose-response |[14] |

Table 2: PKC Isoform Interaction

| Compound | PKC Isoform | Interaction / Effect | Reference |

|---|---|---|---|

| Ingenol-3-angelate | PKCα | Binds with high affinity | [14][15] |

| Ingenol-3-angelate | PKCδ | Translocation to nucleus/membranes | [5][6] |

| Ingenol-3-angelate | PKCδ | Key mediator of apoptosis in AML | [1] |

| Ingenol-3-angelate | PKCθ | Key mediator of survival in T-cells | [4][12] |

| Ingenol-3-angelate | Multiple (β, δ, θ) | Induces phosphorylation |[16] |

Key Experimental Protocols

The study of this compound's effects on signal transduction relies on a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

A typical investigation into the effects of this compound on a specific signaling pathway follows a logical progression from cell culture to molecular analysis.

This method visualizes the movement of PKC from the cytosol to membranes upon activation.

-

Cell Culture : Plate cells (e.g., CHO-K1) on glass-bottom dishes suitable for microscopy. If endogenous protein levels are low, cells can be transiently transfected with a plasmid encoding a fluorescently-tagged PKC isoform (e.g., PKCδ-GFP).

-

Treatment : Replace the medium with imaging buffer. Add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA).

-

Imaging : Immediately begin live-cell imaging using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

-

Data Acquisition : Capture images at regular intervals (e.g., every 30 seconds for 30 minutes) to create a time-lapse series. Use a 488 nm laser for GFP excitation.

-

Analysis : Quantify the change in fluorescence intensity at the plasma membrane or other cellular compartments relative to the cytosol over time. An increase in membrane fluorescence indicates translocation.

This technique is used to measure the activation state of kinases in a signaling pathway.

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE : Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Electrotransfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.

-

Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like β-actin.

Conclusion

This compound and its related esters are powerful modulators of signal transduction, primarily through their ability to activate Protein Kinase C. Their biological effects are highly dependent on the cellular context, particularly the specific PKC isoforms expressed. In cancer, they present a compelling dual mechanism: inducing apoptosis in malignant cells via PKCδ-mediated pathways while simultaneously activating an anti-tumor immune response. Conversely, in T-cells, they promote survival through a distinct PKCθ-dependent pathway. This intricate, context-dependent signaling highlights the therapeutic potential of ingenol esters and underscores the importance of understanding the specific molecular pathways they command for the rational design of novel therapies. Further research is required to fully delineate the subtle differences between various ingenol esters and to leverage their unique properties in drug development.

References

- 1. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uees.edu.ec [research.uees.edu.ec]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunostimulatory cancer chemotherapy using local ingenol-3-angelate and synergy with immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [research.usc.edu.au]

- 12. Novel antileukemic compound ingenol 3-angelate inhibits T cell apoptosis by activating protein kinase Ctheta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Structural and Functional Divergence of Ingenol-3-palmitate and Ingenol Mebutate

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional distinctions between two prominent ingenol derivatives: Ingenol-3-palmitate and ingenol mebutate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of diterpenoid compounds and their therapeutic applications.

Core Structural Differences

This compound and ingenol mebutate share the same core tetracyclic diterpenoid ingenol backbone. The fundamental difference lies in the ester substituent at the C-3 position of the ingenol molecule. This compound possesses a long, saturated fatty acid ester (palmitate), while ingenol mebutate features a shorter, unsaturated angelate ester. This seemingly subtle variation in the ester chain profoundly influences their physicochemical properties and, consequently, their biological activities.

| Property | This compound | Ingenol Mebutate | Reference |

| Molecular Formula | C36H58O6 | C25H34O6 | [1][2] |

| Molecular Weight | 586.8 g/mol | 430.541 g/mol | [1][3] |

| Synonyms | Ingenol 3-hexadecanoate | Ingenol 3-angelate, PEP005, Picato® | [1][4] |

| C-3 Ester Group | Palmitate (C16H31O) | Angelate (C5H7O) | [1][4] |

Comparative Biological Activity and Mechanism of Action

The divergence in their C-3 ester chain dictates their distinct biological activities. While both compounds are recognized as potent modulators of Protein Kinase C (PKC) isozymes, their primary therapeutic targets and downstream effects differ significantly.

Ingenol Mebutate: A Dual-Action Agent for Actinic Keratosis

Ingenol mebutate is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis.[5][6] Its mechanism of action is characterized by a unique dual effect:

-

Direct Cytotoxicity via PKCδ Activation: Ingenol mebutate is a potent activator of several PKC isoforms, with a particularly critical role for PKCδ in its cytotoxic effects.[7][8] Activation of PKCδ triggers a signaling cascade, including the MEK/ERK pathway, leading to rapid mitochondrial swelling and necrotic cell death, preferentially in the dysplastic keratinocytes of actinic keratosis lesions.[5][7]

-

Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC): Following the initial wave of necrosis, ingenol mebutate induces an inflammatory response characterized by the infiltration of neutrophils.[5] This inflammatory milieu, coupled with the release of cellular antigens from necrotic cells, promotes a neutrophil-mediated ADCC response that eliminates residual tumor cells.

This compound: A Potent HIV-1 Inhibitor

In contrast to the dermatological applications of ingenol mebutate, this compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1).[9] While the precise mechanism of its anti-HIV-1 activity is not as extensively characterized as the actions of ingenol mebutate, it is known to be a potent inhibitor with an IC50 value in the nanomolar range.[9] Some studies also indicate that this compound exhibits irritant and cocarcinogenic properties, which may be attributed to its PKC-modulating capabilities, though this aspect requires further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and ingenol mebutate. It is important to note the absence of direct head-to-head comparative studies in the current literature.

Table 1: In Vitro Potency of this compound

| Activity | IC50 | Cell Line/Assay | Reference |

| Anti-HIV-1 Activity | 4.1 nM | Not Specified | [9] |

Table 2: In Vitro Potency of Ingenol Mebutate

| Activity | IC50 / Ki | Cell Line/Assay | Reference |

| PKCα Binding | Ki: 0.3 nM | In vitro binding assay | [10] |

| PKCβ Binding | Ki: 0.105 nM | In vitro binding assay | [10] |

| PKCγ Binding | Ki: 0.162 nM | In vitro binding assay | [10] |

| PKCδ Binding | Ki: 0.376 nM | In vitro binding assay | [10] |

| PKCε Binding | Ki: 0.171 nM | In vitro binding assay | [10] |

| Cytotoxicity | IC50: 0.84 μM | Keratinocytes (HPV-Ker cell line) | [8] |

Table 3: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis (Face and Scalp)

| Outcome | Ingenol Mebutate 0.015% Gel | Vehicle Gel | p-value | Reference |

| Complete Clearance Rate (Day 57) | 42.2% | 3.7% | < 0.0001 | [11] |

| Partial Clearance Rate (Day 57) | 63.9% | 7.4% | < 0.001 | [11] |

| Median Reduction in AKs from Baseline | 83% | 0% | Not Reported | [11] |

Table 4: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis (Trunk and Extremities)

| Outcome | Ingenol Mebutate 0.05% Gel | Vehicle Gel | p-value | Reference |

| Complete Clearance Rate (Day 57) | 34.1% | 4.7% | < 0.001 | [11] |

| Partial Clearance Rate (Day 57) | 49.1% | 6.9% | < 0.001 | [11] |

| Median Reduction in AKs from Baseline | 75% | 0% | Not Reported | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of these ingenol esters.

Caption: Signaling pathway of ingenol mebutate leading to tumor cell elimination.

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Protocols

In Vitro PKC Activation Assay (Adapted from literature)

Objective: To determine the effect of ingenol esters on the activity of specific PKC isoforms.

Materials:

-

Recombinant human PKC isoforms

-

Fluorescently labeled PKC substrate peptide

-

ATP

-

Assay buffer (containing lipids for PKC activation)

-

This compound and ingenol mebutate stock solutions

-

Microplate reader capable of detecting fluorescence

Method:

-

Prepare serial dilutions of the ingenol esters in assay buffer.

-

In a microplate, combine the recombinant PKC isoform, fluorescently labeled substrate peptide, and the diluted ingenol ester or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of PKC activity relative to a positive control (e.g., phorbol 12-myristate 13-acetate, PMA).

-

Plot the PKC activity against the ingenol ester concentration to determine the EC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of ingenol esters on cultured cells.

Materials:

-

Human keratinocytes or relevant cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound and ingenol mebutate stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Method:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ingenol esters or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability against the ingenol ester concentration to determine the IC50 value.

Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Conceptual Protocol)

Objective: To evaluate the ability of ingenol mebutate to induce neutrophil-mediated ADCC against target tumor cells.

Materials:

-

Target tumor cells (e.g., squamous cell carcinoma cell line)

-

Human neutrophils isolated from healthy donors

-

Tumor-specific antibodies

-

Ingenol mebutate

-

Cell labeling dye (e.g., Calcein-AM)

-

Flow cytometer

Method:

-

Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM).

-

Incubate the labeled target cells with a tumor-specific antibody to opsonize the cells.

-

Co-culture the opsonized target cells with isolated human neutrophils at various effector-to-target (E:T) ratios.

-

Treat the co-culture with ingenol mebutate or vehicle control.

-

Incubate the cells for a specified period (e.g., 4 hours).

-

Harvest the cells and stain with a viability dye (e.g., 7-AAD).

-

Analyze the percentage of dead target cells (Calcein-AM positive, 7-AAD positive) using a flow cytometer.

-

Calculate the percentage of specific lysis induced by ingenol mebutate.

Conclusion

This compound and ingenol mebutate, despite their shared ingenol backbone, exhibit markedly different biological profiles due to the distinct nature of their C-3 ester substituents. Ingenol mebutate's shorter, unsaturated angelate ester confers a dual mechanism of action involving direct cytotoxicity and immune-mediated tumor clearance, making it an effective topical treatment for actinic keratosis. Conversely, the long, saturated palmitate chain of this compound is associated with potent anti-HIV-1 activity. This technical guide highlights the critical role of specific structural modifications in determining the therapeutic potential of natural product derivatives. Further research, including direct comparative studies, is warranted to fully elucidate the structure-activity relationships of these and other ingenol esters and to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

In Vitro Toxicological Profile of Ingenol-3-Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals